

"physicochemical properties of Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate"

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Compound of Interest

Compound Name: *Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate*

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An In-depth Technical Guide to the Physicochemical Properties of **Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate is a structurally unique molecule featuring a cyclobutane scaffold, a common motif in modern medicinal chemistry for its ability to provide three-dimensional diversity. The presence of a 4-fluorophenyl group further modulates its electronic and lipophilic properties, making a thorough understanding of its physicochemical profile essential for its application in drug design and development. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offers predicted values based on structurally similar analogs, and presents detailed, field-proven protocols for their experimental determination. The narrative emphasizes the causal relationship between these properties and their implications for ADME (Absorption, Distribution, Metabolism, and Excretion) and overall suitability as a drug candidate or synthetic building block.

Introduction and Molecular Overview

The rational design of novel therapeutic agents hinges on a deep understanding of a molecule's fundamental chemical and physical characteristics. **Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate** (CAS No: 1090553-79-9) is a compound of interest, combining two key structural features: the rigid, sp^3 -rich cyclobutane core and the metabolically stable, electron-withdrawing 4-fluorophenyl moiety.[1][2][3] The cyclobutane unit is increasingly utilized by medicinal chemists to explore novel chemical space, often improving metabolic stability and solubility compared to more planar aromatic systems. The fluorine atom, a bioisostere of hydrogen, can enhance binding affinity, modulate pKa, and block metabolic oxidation.

This guide serves as a foundational resource for researchers, providing both a summary of known and predicted properties and a practical framework for their empirical validation.

Caption: 2D Structure of **Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate**.

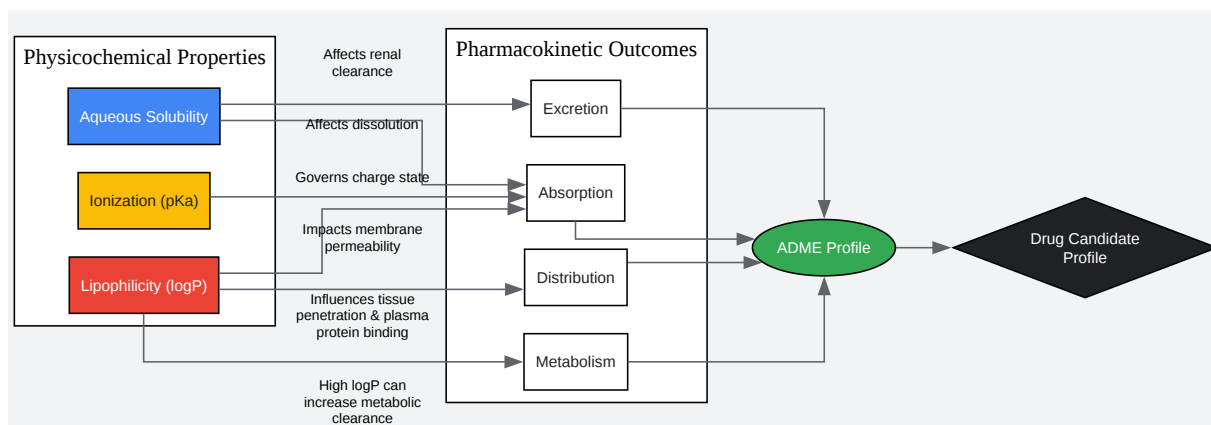
Core Physicochemical Profile

Direct experimental data for this specific ester is not widely published. Therefore, we present a combination of catalog information and predicted values derived from its chemical structure and data from close structural analogs, such as the corresponding carboxylic acid and chloro-substituted versions.[4]

Property	Value	Source / Method
CAS Number	1090553-79-9	Chemical Supplier Catalogs[1] [2][3]
Molecular Formula	C ₁₂ H ₁₃ FO ₂	Calculated from Structure[3]
Molecular Weight	208.23 g/mol	Calculated from Formula[3]
Appearance	Liquid or Powder	Supplier Dependent[3]
Predicted XLogP3	~3.0	Inferred from analogs (e.g., chloro-analog XLogP3 = 3.2) [4]
Predicted pKa	Not Applicable	As a methyl ester, this compound is not expected to ionize in the physiological pH range. Its precursor, 1-(4- fluorophenyl)cyclobutane-1- carboxylic acid, has a predicted pKa of ~4-5.[5]
Hydrogen Bond Donors	0	Calculated
Hydrogen Bond Acceptors	2 (ester oxygens)	Calculated
Rotatable Bonds	2	Calculated

Strategic Importance in Drug Discovery

The values summarized above are not mere data points; they are critical predictors of a compound's behavior in a biological system. Understanding their interplay is fundamental to designing successful drug candidates.



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Caption: The influence of core physicochemical properties on the ADME profile.

- **Lipophilicity (logP/logD):** The predicted logP of ~3.0 suggests the compound is moderately lipophilic. This is a double-edged sword: sufficient lipophilicity is required for membrane permeation and target engagement, but excessive lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.
- **Solubility:** Poor aqueous solubility is a primary cause of failure for drug candidates. While not experimentally determined, the compound's moderate lipophilicity and lack of ionizable groups suggest that its aqueous solubility may be low, requiring careful formulation or structural modification for in vivo applications.
- **pKa:** As an ester, the title compound is neutral. However, its synthesis likely proceeds from the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid. The pKa of this precursor is critical for optimizing reaction conditions and purification protocols (e.g., acid-base extractions). The electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to its non-fluorinated analog.[6]

Experimental Determination Protocols

To move from prediction to empirical data, the following standardized protocols are recommended. These methods are designed to be robust and provide data directly relevant to drug discovery decision-making.

Protocol: Thermodynamic Aqueous Solubility Determination

Causality: This shake-flask method is the gold standard for determining thermodynamic solubility, as it allows the system to reach true equilibrium, providing a definitive value for compound dissolution under specific conditions (e.g., physiological pH).

Methodology:

- **Preparation:** Prepare a 10 mM stock solution of the title compound in 100% DMSO. Prepare the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- **Sample Incubation:** Add an excess of the solid compound (or a small aliquot of the DMSO stock, ensuring final DMSO concentration is <1%) to a known volume of the test buffer in a glass vial.
- **Equilibration:** Seal the vial and agitate on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours. This extended period ensures equilibrium is reached between the solid and dissolved states.
- **Phase Separation:** Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Quantification:** Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve prepared from the DMSO stock solution.

Protocol: Lipophilicity (logD) Determination at pH 7.4

Causality: The Shake-Flask method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing the most direct measure of its lipophilicity. Measuring at pH 7.4 (logD) is more physiologically relevant than logP for compounds that can ionize, though for this neutral ester, logD_{7.4} will be equivalent to logP.

Methodology:

- **System Preparation:** Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate overnight.
- **Partitioning:** Add a known amount of the compound to a vial containing equal volumes (e.g., 2 mL each) of the pre-saturated n-octanol and PBS.
- **Equilibration:** Shake the vial vigorously for 1-2 hours to allow for complete partitioning.
- **Phase Separation:** Centrifuge the vial to ensure a clean separation of the two phases.
- **Quantification:** Accurately measure the concentration of the compound in both the aqueous and the n-octanol layers using HPLC-UV or LC-MS.
- **Calculation:** Calculate logD using the formula: $\log D = \log_{10} \left(\frac{[\text{Compound}]_{\text{n-octanol}}}{[\text{Compound}]_{\text{aqueous}}} \right)$

Protocol: pKa Determination of the Carboxylic Acid Precursor

Causality: Potentiometric titration is a highly accurate method for determining the pKa of an acid or base. It works by monitoring the change in pH of a solution as a titrant of known concentration is added, allowing for the precise identification of the half-equivalence point, where pH = pKa.

Methodology:

- **Sample Preparation:** Accurately weigh and dissolve a sample of 1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in a solvent in which both the acid and its conjugate base are soluble (e.g., a water/methanol or water/dioxane mixture).

- **Titration Setup:** Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the solution's pH.
- **Titration:** Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an automated titrator or a burette.
- **Data Collection:** Record the pH of the solution after each addition of the titrant.
- **Analysis:** Plot the pH versus the volume of titrant added. The pKa is the pH at the point where half of the volume of titrant required to reach the equivalence point (the steepest point of the curve) has been added.

Conclusion

Methyl 1-(4-fluorophenyl)cyclobutane-1-carboxylate presents a physicochemical profile characteristic of a moderately lipophilic, neutral molecule. While these properties make it an intriguing scaffold for medicinal chemistry, they also highlight potential challenges, such as limited aqueous solubility, that must be addressed during the drug development process. The predictive data and experimental protocols provided in this guide offer a robust framework for any research team aiming to synthesize, characterize, and ultimately leverage this compound in the pursuit of novel therapeutics. Empirical validation of the predicted properties using the outlined methods is a critical next step for any project incorporating this molecular entity.

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